(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
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Overview
Description
(1S,2R,4R)-7-oxabicyclo[221]heptane-2-sulfonyl fluoride is a bicyclic compound with a unique structure that includes a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the use of specific starting materials and catalysts. One common method involves the cycloaddition reaction of suitable precursors under controlled conditions. The reaction conditions often include the use of a rhodium(I) complex as a catalyst, which facilitates the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for redox reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,4R)-7-oxabicyclo[221]heptane-2-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Used in similar substitution reactions.
4-Aminoantipyrine:
Uniqueness
What sets (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride apart is its unique bicyclic structure and the presence of the sulfonyl fluoride group. This combination provides distinct reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2/t4-,5+,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEWVMLWIPUQNA-NGJCXOISSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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